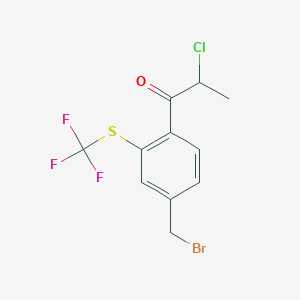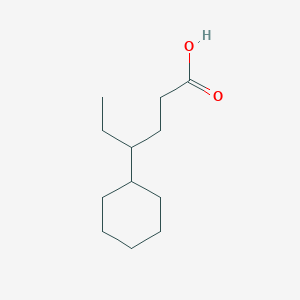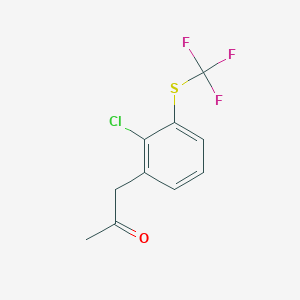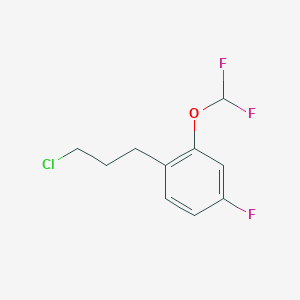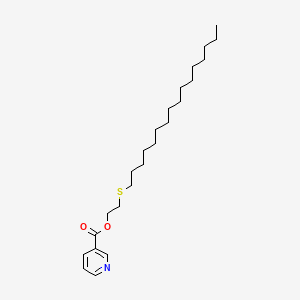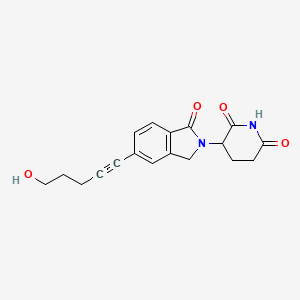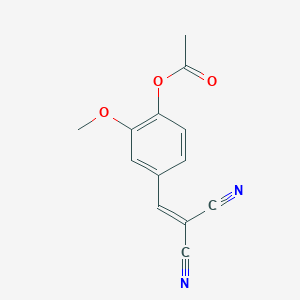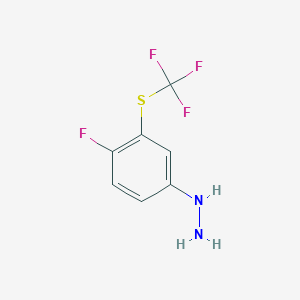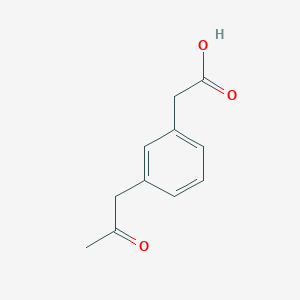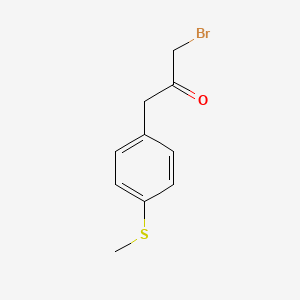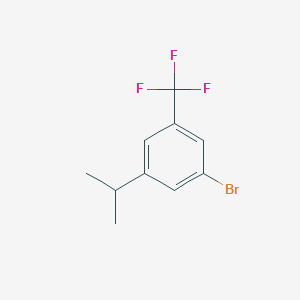
(2',6'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents on the biphenyl structure can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the biphenyl structure.
Acylation: Introduction of the acetic acid moiety.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of halogen substituents or reduction of the acetic acid group.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dehalogenated biphenyl derivatives.
Substitution Products: Biphenyl derivatives with different functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies to understand the interaction of biphenyl derivatives with biological systems.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Biphenyl-4-acetic acid: Lacks the chloro and fluoro substituents.
2’,6’-Dichloro-biphenyl-4-yl-acetic acid: Lacks the fluoro substituent.
2-Fluoro-biphenyl-4-yl-acetic acid: Lacks the chloro substituents.
Uniqueness: The presence of both chloro and fluoro substituents in (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H9Cl2FO2 |
|---|---|
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
2-[4-(2,6-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-2-1-3-11(16)14(10)9-5-4-8(6-12(9)17)7-13(18)19/h1-6H,7H2,(H,18,19) |
Clé InChI |
NAJWQLHQEMLXES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)CC(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


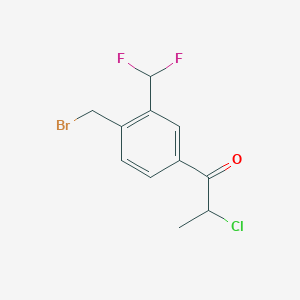
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
